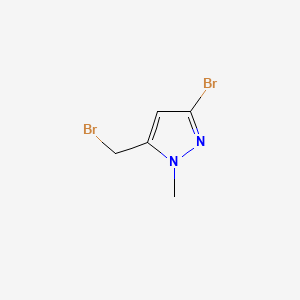![molecular formula C10H17Cl2N3 B13610343 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the pyridine ring is often derived from pyridine derivatives.
Functionalization: Functional groups are introduced to the rings to facilitate the coupling reaction.
Coupling Reaction: The functionalized pyrrolidine and pyridine rings are coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity and applications.
Methanamine Derivatives: These compounds feature the methanamine linker and may have comparable properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C10H17Cl2N3 |
|---|---|
Poids moléculaire |
250.17 g/mol |
Nom IUPAC |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Clé InChI |
AKIICGKVHVDXQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
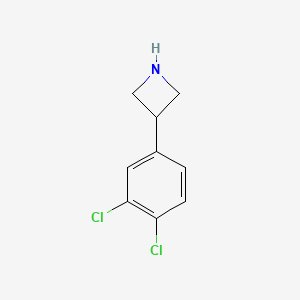
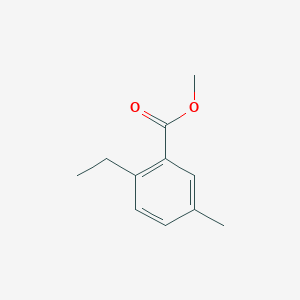
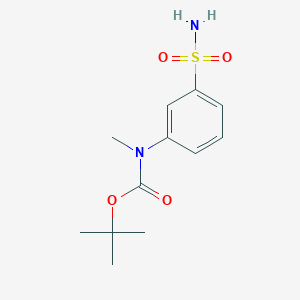
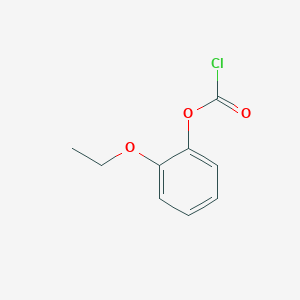



![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
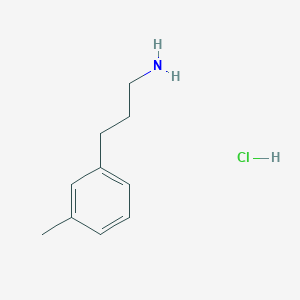
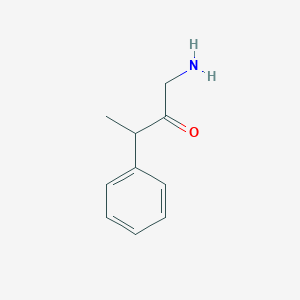
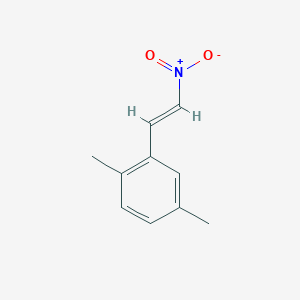
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
